Cas no 304882-55-1 (3-Fluoro-N-(3-morpholin-4-yl-propyl)-benzamide)

3-Fluoro-N-(3-morpholin-4-yl-propyl)-benzamide Chemical and Physical Properties
Names and Identifiers
-
- 3-Fluoro-N-(3-morpholin-4-yl-propyl)-benzamide
- AG-690/08352017
- AKOS001695158
- 3-fluoro-N-[3-(4-morpholinyl)propyl]benzamide
- 3-fluoro-N-(3-morpholin-4-ylpropyl)benzamide
- 304882-55-1
- BIM-0015261.P001
- 3-fluoro-N-[3-(morpholin-4-yl)propyl]benzamide
- CS-0333217
- CBMicro_015225
- STK184784
- 3-Fluoro-N-(3-morpholinopropyl)benzamide
-
- Inchi: InChI=1S/C14H19FN2O2/c15-13-4-1-3-12(11-13)14(18)16-5-2-6-17-7-9-19-10-8-17/h1,3-4,11H,2,5-10H2,(H,16,18)
- InChI Key: ZDCOACRGBXJCBP-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 266.14305602Da
- Monoisotopic Mass: 266.14305602Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 283
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 41.6Ų
3-Fluoro-N-(3-morpholin-4-yl-propyl)-benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1403887-1g |
3-Fluoro-N-(3-morpholinopropyl)benzamide |
304882-55-1 | 97% | 1g |
¥1520.00 | 2024-08-02 | |
Chemenu | CM516596-5g |
3-Fluoro-N-(3-morpholinopropyl)benzamide |
304882-55-1 | 97% | 5g |
$539 | 2022-09-29 | |
Chemenu | CM516596-1g |
3-Fluoro-N-(3-morpholinopropyl)benzamide |
304882-55-1 | 97% | 1g |
$182 | 2022-09-29 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1403887-5g |
3-Fluoro-N-(3-morpholinopropyl)benzamide |
304882-55-1 | 97% | 5g |
¥4904.00 | 2024-08-02 |
3-Fluoro-N-(3-morpholin-4-yl-propyl)-benzamide Related Literature
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Soheila Khajeh Dangolani,Farhad Panahi,Maryam Nourisefat,Ali Khalafi-Nezhad RSC Adv., 2016,6, 92316-92324
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Ni Lin,Xianghui Li Anal. Methods, 2019,11, 5118-5125
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
Additional information on 3-Fluoro-N-(3-morpholin-4-yl-propyl)-benzamide
Introduction to 3-Fluoro-N-(3-morpholin-4-yl-propyl)-benzamide (CAS No. 304882-55-1)
3-Fluoro-N-(3-morpholin-4-yl-propyl)-benzamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its Chemical Abstracts Service (CAS) number 304882-55-1, represents a novel class of benzamide derivatives designed to explore potential therapeutic applications. The molecular structure of this compound incorporates a fluorine atom at the 3-position of the benzamide core, which is strategically positioned to modulate its pharmacokinetic properties and biological activity. Additionally, the presence of a morpholine moiety linked to a propyl chain further enhances its structural complexity and functional diversity.
The significance of 3-Fluoro-N-(3-morpholin-4-yl-propyl)-benzamide lies in its potential as a lead compound for drug discovery. The benzamide scaffold is well-documented for its role in various pharmacological mechanisms, including inhibition of protease enzymes and modulation of receptor activity. The introduction of a fluorine atom into the benzamide ring is a common strategy in medicinal chemistry, as fluorine can improve metabolic stability, binding affinity, and overall bioavailability of drug candidates. In contrast, the morpholine group contributes to solubility and lipophilicity balance, which are critical factors in determining drug efficacy and pharmacokinetic behavior.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of 3-Fluoro-N-(3-morpholin-4-yl-propyl)-benzamide with biological targets with high precision. Studies suggest that this compound may exhibit inhibitory activity against certain enzymes implicated in inflammatory pathways, making it a promising candidate for further investigation in the treatment of chronic inflammatory diseases. Furthermore, the structural features of this molecule allow for fine-tuning through derivatization, providing a platform for generating analogs with enhanced potency and selectivity.
The synthesis of 3-Fluoro-N-(3-morpholin-4-yl-propyl)-benzamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic steps include the introduction of the fluorine atom via halogenation or metal-catalyzed cross-coupling reactions, followed by nucleophilic substitution or condensation reactions to establish the morpholine-substituted propyl chain. Advanced techniques such as flow chemistry have been explored to optimize these synthetic pathways, reducing reaction times and improving scalability.
In vitro studies have begun to elucidate the pharmacological profile of 3-Fluoro-N-(3-morpholin-4-yl-propyl)-benzamide, revealing intriguing interactions with target proteins. Preliminary data indicate that this compound may exhibit selective binding to specific proteases involved in cellular signaling cascades relevant to neurodegenerative disorders. The fluorine atom’s electronic effects are believed to enhance binding affinity by modulating hydrogen bonding networks and hydrophobic interactions within the active site of these enzymes. Additionally, the morpholine group’s ability to form stable hydrogen bonds with polar residues in protein targets further contributes to its therapeutic potential.
The development of 3-Fluoro-N-(3-morpholin-4-yl-propyl)-benzamide as a drug candidate is supported by emerging research trends in medicinal chemistry. The integration of machine learning algorithms into drug discovery pipelines has accelerated the identification of promising compounds like this one. By leveraging large datasets and predictive models, researchers can rapidly screen vast libraries of molecules for optimal pharmacological properties before proceeding to experimental validation. This approach not only saves time but also reduces costs associated with traditional high-throughput screening methods.
Future directions for research on 3-Fluoro-N-(3-morpholin-4-yl-propyl)-benzamide include exploring its efficacy in preclinical models and evaluating its safety profile through toxicological studies. Investigating its mechanism of action at a molecular level will provide critical insights into how it interacts with biological systems and whether it can be developed into a viable therapeutic agent. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate laboratory findings into clinical applications that benefit patients worldwide.
The versatility of 3-Fluoro-N-(3-morpholin-4-yl-propyl)-benzamide as a chemical scaffold also opens doors for exploring its use in combination therapies. By pairing this compound with other drugs that target different aspects of disease pathology, researchers may be able to achieve synergistic effects that improve treatment outcomes. Such combinatorial approaches are increasingly recognized as key strategies in addressing complex medical conditions that require multifaceted intervention.
In conclusion,3-Fluoro-N-(3-morpholin-4-yl-propyl)-benzamide (CAS No. 304882-55-1) represents an exciting frontier in pharmaceutical research due to its unique structural features and potential therapeutic applications. The combination of computational modeling, synthetic chemistry advancements, and innovative drug discovery methodologies positions this compound as a valuable asset in the quest for novel treatments across various medical disciplines. Continued investigation into its properties will undoubtedly contribute valuable knowledge that can shape future therapeutic strategies.
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